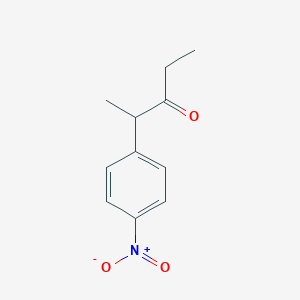
2-(4-Nitrophenyl)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)pentan-3-one is an organic compound that belongs to the class of ketones It features a nitrophenyl group attached to the second carbon of a pentan-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Nitrophenyl)pentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with pentan-3-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-(4-Aminophenyl)pentan-3-one.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(4-Nitrophenyl)pentan-3-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)pentan-3-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular processes.
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)pentan-3-one: Similar structure but with an amino group instead of a nitro group.
2-(4-Methoxyphenyl)pentan-3-one: Features a methoxy group instead of a nitro group.
2-(4-Chlorophenyl)pentan-3-one: Contains a chlorine atom instead of a nitro group.
Uniqueness
2-(4-Nitrophenyl)pentan-3-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound versatile for synthetic and research applications.
特性
CAS番号 |
104869-86-5 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
2-(4-nitrophenyl)pentan-3-one |
InChI |
InChI=1S/C11H13NO3/c1-3-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3 |
InChIキー |
ZNVNTMURGSQCMW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
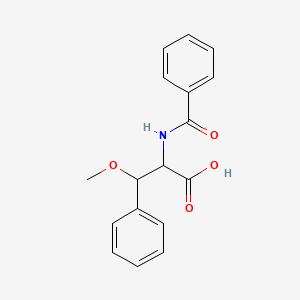
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
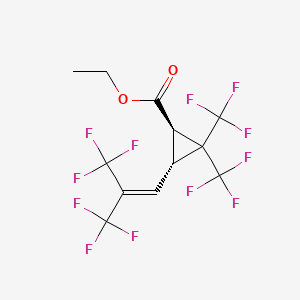

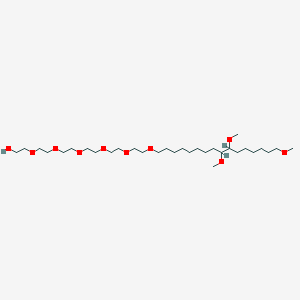
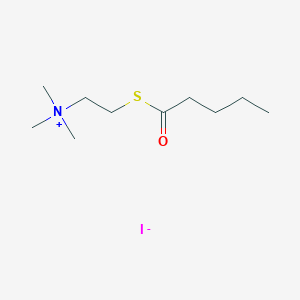
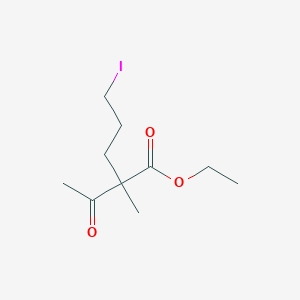


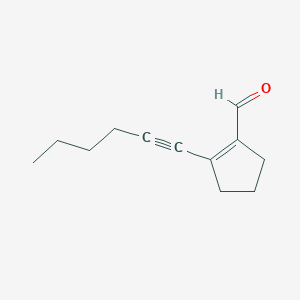
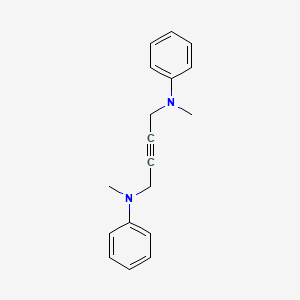
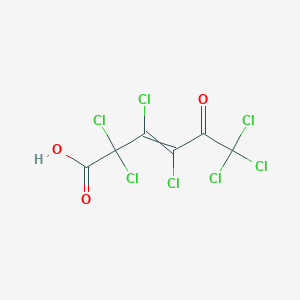
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
